molecular formula C20H17F3N4O2 B12628188 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide

Cat. No.: B12628188
M. Wt: 402.4 g/mol
InChI Key: VHNFFCFOLPSNHG-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide is a synthetic compound that belongs to the class of organic compounds known as indoles and benzimidazoles. These compounds are characterized by their indole and benzimidazole moieties, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide typically involves multiple steps, including the formation of the indole and benzimidazole rings, followed by their coupling. Here is a general outline of the synthetic route:

    Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Benzimidazole Moiety: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic or basic conditions.

    Coupling of Indole and Benzimidazole Moieties:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving indole and benzimidazole derivatives.

    Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide is unique due to the presence of both indole and benzimidazole moieties, as well as the trifluoromethyl and carboxamide groups. These structural features contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H17F3N4O2

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C20H17F3N4O2/c1-29-13-3-5-15-14(9-13)12(10-25-15)6-7-24-18(28)11-2-4-16-17(8-11)27-19(26-16)20(21,22)23/h2-5,8-10,25H,6-7H2,1H3,(H,24,28)(H,26,27)

InChI Key

VHNFFCFOLPSNHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F

Origin of Product

United States

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